Cas no 86467-39-2 (2-Methyloxazolo4,5-bpyridine)

2-Methyloxazolo4,5-bpyridine structure
2-Methyloxazolo4,5-bpyridine structure
Produktname:2-Methyloxazolo4,5-bpyridine
CAS-Nr.:86467-39-2
MF:C7H6N2O
MW:134.13534116745
MDL:MFCD05256196
CID:661638

2-Methyloxazolo4,5-bpyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Methyloxazolo[4,5-b]pyridine
    • 2-methyl-[1,3]oxazolo[4,5-b]pyridine
    • 2-METHYL[1,3]OXAZOLO[4,5-B]PYRIDINE
    • Oxazolo[4,5-b]pyridine, 2-methyl-
    • CTXHOLCMGDAANM-UHFFFAOYSA-
    • CTXHOLCMGDAANM-UHFFFAOYSA-N
    • 2-methyl-oxazolo[4,5-b]pyridine
    • SBB056403
    • FCH849880
    • VP13673
    • AB21689
    • 2-methyl-1,3-oxazolino[4,5-b]pyridine
    • SY018743
    • OR110178
    • ST2410150
    • 2-Methyloxazolo[4,5-b]pyridine (ACI)
    • 2-Methyloxazolo(4,5-b)pyridine
    • 2-Methyloxazolo4,5-bpyridine
    • MDL: MFCD05256196
    • Inchi: 1S/C7H6N2O/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3
    • InChI-Schlüssel: CTXHOLCMGDAANM-UHFFFAOYSA-N
    • Lächelt: N1C2=C(OC(C)=N2)C=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 134.04800
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 129
  • Topologische Polaroberfläche: 38.9

Experimentelle Eigenschaften

  • Flammpunkt: 85.8℃
  • PSA: 38.92000
  • LogP: 1.53120

2-Methyloxazolo4,5-bpyridine Sicherheitsinformationen

2-Methyloxazolo4,5-bpyridine Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-Methyloxazolo4,5-bpyridine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08308-10g
2-Methyloxazolo4,5-bpyridine
86467-39-2 97%
10g
1852.00 2021-07-09
abcr
AB342711-25 g
2-Methyl[1,3]oxazolo[4,5-b]pyridine; .
86467-39-2
25g
€829.90 2023-04-26
abcr
AB342711-5 g
2-Methyl[1,3]oxazolo[4,5-b]pyridine; .
86467-39-2
5g
€296.40 2023-04-26
TRC
M329068-250mg
2-Methyloxazolo[4,5-b]pyridine
86467-39-2
250mg
$ 80.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QH695-200mg
2-Methyloxazolo4,5-bpyridine
86467-39-2 98%
200mg
113.0CNY 2021-08-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08308-1g
2-Methyloxazolo4,5-bpyridine
86467-39-2 97%
1g
340.00 2021-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57460-25g
2-Methyloxazolo[4,5-b]pyridine
86467-39-2
25g
¥4156.0 2021-09-04
Chemenu
CM176082-10g
2-Methyloxazolo[4,5-b]pyridine
86467-39-2 98%
10g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QH695-100mg
2-Methyloxazolo4,5-bpyridine
86467-39-2 98%
100mg
118CNY 2021-05-08
eNovation Chemicals LLC
D958199-5g
2-Methyloxazolo[4,5-b]pyridine
86467-39-2 97%
5g
$115 2024-06-07

2-Methyloxazolo4,5-bpyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Al3+ (exchanged on K10 clay) Solvents: Xylene ;  16 h, 140 °C
Referenz
A green route for the synthesis of 2-substituted benzoxazole derivatives catalyzed by Al3+-exchanged K10 clay
Suresh, Dhanusu; et al, Tetrahedron Letters, 2013, 54(48), 6415-6419

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 -
2.1 Reagents: Hydroxylamine
3.1 -
Referenz
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 3 - 10 min, rt → 250 °C; 2 min, 250 °C
Referenz
A rapid method for the preparation of 2-substituted oxazolo[4,5-b]pyridines using microwave-assisted direct condensation reactions
Myllymaeki, Mikko J.; et al, Tetrahedron Letters, 2007, 48(13), 2295-2298

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane Catalysts: Cupric chloride ;  16 h, 160 °C
Referenz
Cu-catalysed transamidation of unactivated aliphatic amides
Kumar, Vishal; et al, Organic & Biomolecular Chemistry, 2022, 20(34), 6931-6940

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 -
2.1 -
3.1 Reagents: Hydroxylamine
4.1 -
Referenz
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Product class 10: 1,2-benzisoxazoles and related compounds
Smalley, R. K., Science of Synthesis, 2002, 11, 289-335

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid (silica-supported) ;  10 h, 85 °C
Referenz
Silica sulfuric acid catalyzed synthesis of benzoxazoles, benzimidazoles and oxazolo[4,5-b]pyridines under heterogeneous and solvent-free conditions
Mohammadpoor-Baltork, I.; et al, Journal of the Iranian Chemical Society, 2008, 5,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol
2.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether
Referenz
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 6.5 h, 110 °C
Referenz
meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst
Yang, Lichen; et al, Journal of the American Chemical Society, 2019, 141(19), 7972-7979

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
Referenz
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ,  Cuprous iodide Solvents: Toluene ;  16 h, 130 °C
Referenz
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Bronsted Acid and Copper Iodide
Mayo, Muhammad Shareef; et al, Journal of Organic Chemistry, 2014, 79(13), 6310-6314

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether
Referenz
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Synthesis and structure elucidations of 2-substituted oxazolo[4,5-b]pyridine derivatives
Ozden, Seckin; et al, Ankara Universitesi Eczacilik Fakultesi Dergisi, 1984, 14(1), 53-66

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Pyridine
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
3.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol
4.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether
Referenz
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Zirconium oxychloride octahydrate ;  12 min, 85 °C
Referenz
ZrOCl2.8H2O as an efficient, environmentally friendly and reusable catalyst for synthesis of benzoxazoles, benzothiazoles, benzimidazoles and oxazolo[4,5-b]pyridines under solvent-free conditions
Mohammadpoor-Baltork, Iraj; et al, Catalysis Communications, 2007, 8(12), 1865-1870

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Synthesis of novel heterocycles: oxazolo[4,5-b]pyridines and oxazolo[4,5-d]pyrimidines
Doise, M.; et al, Tetrahedron Letters, 1990, 31(8), 1155-6

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
2.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether ,  Water
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
Referenz
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; et al, Heterocycles, 1987, 26(11), 2921-39

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydroxylamine
2.1 -
Referenz
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Hydroxylamine
2.1 -
3.1 Reagents: Hydroxylamine
4.1 -
Referenz
Transformations of N-heteroarylformamide oximes. The synthesis of oxazolo[4,5-b]pyridine derivatives
Stanovnik, B.; et al, Vestnik Slovenskega Kemijskega Drustva, 1983, 30(1), 39-49

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Catalysts: 1,3-Dibromo-5,5-dimethylhydantoin ;  7 min, 85 °C
Referenz
1,3-Dibromo-5,5-dimethylhydantoin as an efficient homogeneous catalyst for synthesis of benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines
Hojati, Seyedeh Fatemeh; et al, Monatshefte fuer Chemie, 2011, 142(1), 87-91

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid (silica-supported) ;  7 h, 85 °C
Referenz
Silica sulfuric acid catalyzed synthesis of benzoxazoles, benzimidazoles and oxazolo[4,5-b]pyridines under heterogeneous and solvent-free conditions
Mohammadpoor-Baltork, I.; et al, Journal of the Iranian Chemical Society, 2008, 5,

2-Methyloxazolo4,5-bpyridine Raw materials

2-Methyloxazolo4,5-bpyridine Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:86467-39-2)2-Methyloxazolo4,5-bpyridine
A863179
Reinheit:99%/99%
Menge:10g/25g
Preis ($):220.0/441.0